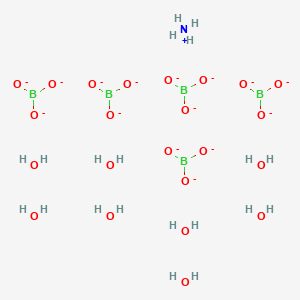![molecular formula C9H14O2 B13831880 Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI): is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 This compound is characterized by the presence of a cyclopentene ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through a Diels-Alder reaction between a diene and a dienophile.
Hydroxyethyl Substitution: The cyclopentene ring is then subjected to a hydroxyethylation reaction, where an ethylene oxide or a similar reagent is used to introduce the hydroxyethyl group at the desired position.
Ethanone Introduction: Finally, the ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or hydrobromic acid for halogenation; ammonia or primary amines for amination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of enzymes, modulating biochemical reactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)
- Ethanone, 1-(4-methylphenyl)
- Ethanone, 1-(4-ethylphenyl)
Uniqueness
Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-yl]-(9CI) is unique due to its cyclopentene ring structure and the presence of both hydroxyethyl and ethanone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4,6,8-10H,5H2,1-2H3 |
InChI Key |
YOUAEBBNHHGPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)


![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)



![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)






